N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both benzothiophene and thiophene moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the following steps:
Preparation of 1-benzothiophen-3-yl-2-hydroxyethylamine: This can be achieved through the reaction of 1-benzothiophene with ethylene oxide in the presence of a base such as sodium hydroxide.
Preparation of thiophen-2-ylmethylamine: This intermediate can be synthesized by the reaction of thiophene with formaldehyde and ammonia.
Coupling Reaction: The final step involves the coupling of the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines or alcohols.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with various molecular targets and pathways. The compound’s benzothiophene and thiophene moieties allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide: shares similarities with other compounds containing benzothiophene and thiophene moieties, such as:
Uniqueness
The unique combination of benzothiophene and thiophene moieties in N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide provides it with distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYXCJDNJYPRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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